molecular formula C16H15BrO B2710209 1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one CAS No. 108837-37-2

1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one

Cat. No. B2710209
CAS RN: 108837-37-2
M. Wt: 303.199
InChI Key: BTVLXFQYLYFFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one is a chemical compound. It is a derivative of propanone, with a bromophenyl group attached to the first carbon atom, and a methyl and phenyl group attached to the second carbon atom .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray structure analysis and quantum chemical investigations . The compound crystallizes in the monoclinic space group P21/c with unit cell parameters . The molecular geometry parameters can be further optimized by density functional theory (DFT) using B3LYP/6-311G++(d, p) basis set in the ground state .


Physical And Chemical Properties Analysis

This compound is described as white to light yellow crystals. It is soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide and petroleum ether, but insoluble in water . It is easy to volatilize with water vapor .

Scientific Research Applications

Synthetic Methodologies and Reactions

  • A study by Yamaoka, Fokkens, and Nibbering (1999) on 3-phenyl-1-bromopropane, which is structurally similar to the compound of interest, discussed the elimination of ethylene following an exchange between the hydrogen atoms from position 1 and the ortho positions of the phenyl ring. This study provides insight into the reaction mechanisms and structural transformations relevant to bromophenyl compounds (Yamaoka, Fokkens, & Nibbering, 1999).
  • Matsumoto, Ilies, and Nakamura (2011) described a [4+2] benzannulation reaction involving alkyne and biaryl or 2-alkenylphenyl Grignard reagent, showcasing a method to synthesize phenanthrenes. This process highlights the versatility of bromophenyl compounds in forming complex aromatic structures (Matsumoto, Ilies, & Nakamura, 2011).

Mechanistic Insights and Chemical Behavior

  • The study of side-chain fragmentation of arylalkanol radical cations by Baciocchi, Bietti, Putignani, and Steenken (1996) provides valuable mechanistic insights into how bromophenyl compounds behave under specific conditions, further contributing to the understanding of their chemical behavior (Baciocchi, Bietti, Putignani, & Steenken, 1996).

Applications in Material Science

  • Percec, Chu, and Kawasumi (1994) explored the synthesis and characterization of dendrimers incorporating bromophenyl units. This research demonstrates the potential applications of such compounds in creating new materials with specific properties (Percec, Chu, & Kawasumi, 1994).

Environmental and Health Studies

  • A study on the human epidermal penetration of 1-bromopropane by Frasch, Dotson, and Barbero (2011) discusses the dermal absorption characteristics of brominated solvents, which is relevant for understanding the environmental and health implications of such compounds (Frasch, Dotson, & Barbero, 2011).

Safety and Hazards

This compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

1-(4-bromophenyl)-2-methyl-2-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-16(2,13-6-4-3-5-7-13)15(18)12-8-10-14(17)11-9-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVLXFQYLYFFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.